molecular formula C6H13NO B1315856 3,3-Dimethylmorpholine CAS No. 59229-63-9

3,3-Dimethylmorpholine

Cat. No. B1315856
CAS RN: 59229-63-9
M. Wt: 115.17 g/mol
InChI Key: HEYGLTRAXBZNAD-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for 3,3-Dimethylmorpholine is 1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 . This indicates that the molecule consists of a morpholine ring with two methyl groups attached to the same carbon .


Physical And Chemical Properties Analysis

3,3-Dimethylmorpholine is a colorless to yellow liquid . It has a molecular weight of 115.18 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : 3,3-Dimethylmorpholine derivatives, such as 3,3,6,6-Tetramethylmorpholine-2,5-dione, are synthesized via direct amide cyclization of linear precursors. These derivatives have been studied for their potential applications in various chemical syntheses and structural analysis (Mawad et al., 2010).

Chemical Properties and Reactions

  • Development of Water-Soluble Neurokinin-1 Receptor Antagonists : Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which includes a 3,3-dimethylmorpholine component, are developed as water-soluble neurokinin-1 receptor antagonists. These have potential applications in treating conditions such as emesis and depression (Harrison et al., 2001).

Materials Science and Solar Cell Research

  • Dye-Sensitized Solar Cells : Compounds containing 3,3-dimethylmorpholine units, such as certain cyanine dyes, are being researched for their application in improving photoelectric conversion efficiency in dye-sensitized solar cells. These studies highlight the potential of such compounds in renewable energy technologies (Wu et al., 2009).

Environmental Applications

  • Pesticide Removal from Wastewater : Research indicates that certain compounds, including dimetomorph (which contains a morpholine structure), can be effectively removed from wastewaters using low-cost biosorbents. This highlights the role of 3,3-dimethylmorpholine derivatives in environmental protection and pollution control (Boudesocque et al., 2008).

Safety And Hazards

3,3-Dimethylmorpholine is classified under the GHS07 category. The hazard statements associated with it are H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280, P305, P338, and P351, suggesting protective measures and specific treatment in case of exposure .

properties

IUPAC Name

3,3-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYGLTRAXBZNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561616
Record name 3,3-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylmorpholine

CAS RN

59229-63-9
Record name 3,3-Dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59229-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
A Linden, F Ghorbani-Salman Pour… - … Section C: Crystal …, 2001 - scripts.iucr.org
The morpholine ring of the title dione, C13H15NO3, shows a boat conformation that is distorted towards a twist-boat, with the boat ends being the two Csp3 atoms of the ring. The benzyl …
Number of citations: 12 scripts.iucr.org
N Mawad, F Ghorbani‐Salman Pour… - Helvetica Chimica …, 2010 - Wiley Online Library
The synthesis of 3,3‐dimethylmorpholine‐2,5‐diones 4a was achieved conveniently via the ‘direct amide cyclization’ of the linear precursors of type 3, which were prepared by coupling …
Number of citations: 5 onlinelibrary.wiley.com
A Linden, FGS Pour, RA Breitenmoser, H Heimgartner - chem.uzh.ch
The morpholine ring of the title dione, C13H15NO3, shows a boat conformation that is distorted towards a twist-boat, with the boat ends being the two Csp3 atoms of the ring. The benzyl …
Number of citations: 2 www.chem.uzh.ch
DL Cottle, AE Jeltsch, TH Stoudt… - The Journal of Organic …, 1946 - ACS Publications
Reagents. The 2-aminoethanol, 2-amino-2-methyl-l-propanol, and 2-amino-1-butanol were supplied generously by The Commercial Solvents Corporation. The ethylene oxide was …
Number of citations: 12 pubs.acs.org
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org
S Dugar, A Sharma, B Kuila, D Mahajan, S Dwivedi… - …, 2014 - thieme-connect.com
A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino …
Number of citations: 28 www.thieme-connect.com
W Chen, J Li, H Xie, J Wang - Organic letters, 2020 - ACS Publications
An asymmetric rhodium(III)-catalyzed Grignard-type addition of inert arene C–H bond to aldehydes is reported. It provides a new strategy for the synthesis of chiral 3-substituted …
Number of citations: 31 pubs.acs.org
M Martínez-Palau, L Urpí, X Solans… - … Section C: Crystal …, 2006 - scripts.iucr.org
In the title compound, C4H5NO3, the morpholine ring adopts a boat conformation that is distorted towards twist–boat, the boat ends being the two Csp3 atoms of the ring. The molecular …
Number of citations: 9 scripts.iucr.org
CL Stevens, ME Munk, CH Chang… - The Journal of …, 1964 - ACS Publications
Epoxy ether la was converted to 1, 2-diamine III by reaction with excess methylamine and subsequent reduc-tion of the intermediate imine lib. Epoxy ethers la and b were converted via …
Number of citations: 7 pubs.acs.org
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
MALT1 plays a central role in immune cell activation by transducing NF-κB signaling, and its proteolytic activity represents a key node for therapeutic intervention. Two cycles of scaffold …
Number of citations: 19 pubs.acs.org

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